Ethyl 1-benzoylcyclopentanecarboxylate

Description

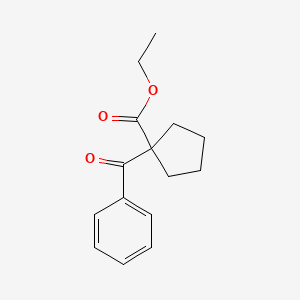

Ethyl 1-benzoylcyclopentanecarboxylate is a cyclopentane-derived ester featuring a benzoyl group at the 1-position and an ethyl ester moiety. It is synthesized via a base-mediated reaction (e.g., NaH) starting from precursor 3e, achieving a high yield of 98% after purification by bulb-to-bulb distillation . The compound’s structure combines aromatic (benzoyl) and aliphatic (cyclopentane) components, making it a versatile intermediate in organic synthesis, particularly for constructing complex carbocyclic frameworks.

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

ethyl 1-benzoylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-6-7-11-15)13(16)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |

InChI Key |

SBUCZRCNWHBXFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with ethyl 1-benzoylcyclopentanecarboxylate, differing primarily in substituents or ester groups. Key distinctions in synthesis, properties, and applications are highlighted.

Functional Group Variations

Key Observations :

- Functional Group Impact: The benzoyl group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution or carbonyl chemistry. In contrast, the cyano group in ethyl 1-cyanocyclopentanecarboxylate () offers reactivity toward hydrolysis or reduction to amines. Amino groups (e.g., methyl 3-aminocyclopentanecarboxylate, ) are critical for drug design but require careful handling due to toxicity risks .

- Ester Group Influence :

Physicochemical Properties

- Molecular Weight: The benzoyl derivative (MW ~246.3) is heavier than cyano (167.21) or amino (143.18) analogs, affecting solubility and diffusion rates.

- Stability : Benzoyl and tert-butyl esters are more stable toward hydrolysis than methyl or ethyl esters under acidic/basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.